c-Fms-IN-13 is a compound that acts as an inhibitor of the c-Fms receptor, which is a member of the receptor tyrosine kinase family. This receptor is primarily activated by macrophage colony-stimulating factor, playing a crucial role in the differentiation and function of monocytes and macrophages. The elevated expression of c-Fms has been linked to various pathological conditions, including cancer and autoimmune diseases, making it a target for therapeutic intervention.
The compound was identified through research focused on the modulation of c-Fms signaling pathways, particularly in the context of osteoclast differentiation and inflammatory responses. Studies have shown that inhibiting c-Fms can reduce osteoclast activity and inflammation, suggesting its potential utility in treating conditions such as rheumatoid arthritis and bone resorption disorders .
c-Fms-IN-13 is classified as a small molecule inhibitor targeting the c-Fms receptor. It belongs to a broader category of compounds designed to interfere with receptor tyrosine kinase signaling pathways, which are often implicated in various malignancies and inflammatory diseases.
The synthesis of c-Fms-IN-13 typically involves multi-step organic reactions that may include coupling reactions, protection-deprotection steps, and the use of specific reagents to achieve the desired molecular structure. While specific synthetic routes for c-Fms-IN-13 are not detailed in the available literature, similar compounds often employ techniques such as:
Technical details regarding the exact reagents and conditions used in synthesizing c-Fms-IN-13 would require proprietary or unpublished methods that are typically disclosed in patent filings or specialized chemical literature.
Molecular modeling studies can be employed to predict the binding affinity and interaction dynamics between c-Fms-IN-13 and its target receptor. This data is crucial for understanding how structural modifications can influence potency and specificity.
c-Fms-IN-13 undergoes specific chemical interactions with the c-Fms receptor, primarily through competitive inhibition at the ATP-binding site. This prevents phosphorylation events that would normally activate downstream signaling pathways involved in cell proliferation and survival.
The inhibition mechanism can be characterized using various biochemical assays, including:
The mechanism of action for c-Fms-IN-13 involves blocking the interaction between macrophage colony-stimulating factor and its receptor, thereby inhibiting downstream signaling pathways responsible for monocyte differentiation into macrophages and osteoclasts. This action ultimately leads to reduced inflammation and bone resorption.
Experimental studies have shown that treatment with c-Fms inhibitors like c-Fms-IN-13 can significantly decrease osteoclast formation in vitro and reduce inflammatory responses in animal models of arthritis .
While specific physical properties (e.g., melting point, solubility) for c-Fms-IN-13 are not provided in the literature, compounds within this class typically exhibit:
Chemical properties relevant to drug design include:
These properties are critical for evaluating pharmacokinetics and bioavailability.
c-Fms-IN-13 has potential applications in various scientific fields, particularly:
Research continues to explore its efficacy in these areas, highlighting its significance as a therapeutic agent targeting immune-related pathologies .
Colony-Stimulating Factor 1 Receptor (Colony-Stimulating Factor 1 Receptor), also known as McDonough feline sarcoma viral oncogene homolog, is a class III receptor tyrosine kinase pivotal in regulating survival, proliferation, and differentiation of mononuclear phagocyte lineage cells, including macrophages, monocytes, osteoclasts, and microglia. This receptor is activated by two ligands: Colony-Stimulating Factor 1 (Colony-Stimulating Factor 1) and Interleukin 34. Pathological overexpression or dysregulation of Colony-Stimulating Factor 1 Receptor signaling occurs in numerous inflammatory and malignant conditions:
Tumor Microenvironment Modulation: Colony-Stimulating Factor 1 Receptor activation promotes the polarization of tumor-associated macrophages toward an immunosuppressive M2 phenotype. These macrophages secrete cytokines and growth factors that facilitate tumor angiogenesis, metastasis, and immune evasion. In epithelial ovarian cancer, co-expression of Colony-Stimulating Factor 1 and Colony-Stimulating Factor 1 Receptor correlates with a 2.3-fold increased risk of recurrence and reduced mean time to relapse (13.5 vs. 24.1 months) . Similarly, breast cancer metastases exhibit dense infiltration of Colony-Stimulating Factor 1 Receptor-dependent macrophages that enhance tissue invasion [10].
Chronic Inflammatory Pathologies: Rheumatoid arthritis synovium shows elevated Colony-Stimulating Factor 1 levels, driving osteoclast-mediated bone resorption and joint destruction [2]. In atherosclerosis, Colony-Stimulating Factor 1 Receptor signaling accelerates monocyte migration into arterial walls, forming foam cells within atherosclerotic plaques [10]. Crohn’s disease lesions similarly accumulate Colony-Stimulating Factor 1 Receptor-expressing macrophages that perpetuate intestinal inflammation [2].
Autocrine Pathogenic Loops: Malignant cells in ovarian, breast, and prostate carcinomas aberrantly express both Colony-Stimulating Factor 1 and its receptor. Autocrine activation induces epithelial-mesenchymal transition, enhancing cellular motility and invasive potential . Phosphorylation of tyrosine residues 723 and 809 in the Colony-Stimulating Factor 1 Receptor kinase domain triggers downstream effectors like Phosphatidylinositol 3-Kinase and Mitogen-Activated Protein Kinase, directly stimulating cancer cell proliferation and survival .
Table 1: Pathological Roles of Colony-Stimulating Factor 1 Receptor Signaling
Disease Category | Mechanism | Clinical Impact |
---|---|---|
Oncological | Tumor-associated macrophage polarization; Autocrine cancer cell activation | Metastasis; Reduced survival; Chemoresistance |
Inflammatory | Osteoclast differentiation; Monocyte infiltration | Bone erosion; Plaque formation; Tissue damage |
Autoimmune | Synovial macrophage overproduction | Joint destruction (e.g., rheumatoid arthritis) |
Pharmacological inhibition of Colony-Stimulating Factor 1 Receptor kinase activity represents a rational strategy to disrupt these pathways. By attenuating protumoral macrophage functions and osteoclast-mediated damage, Colony-Stimulating Factor 1 Receptor inhibitors like c-Fms-IN-13 offer a dual therapeutic approach for oncology and immunology [2] [3] [10].
The discovery of c-Fms-IN-13 emerged from decades of research into tyrosine kinase inhibitors, beginning with non-selective compounds like Imatinib. Early Colony-Stimulating Factor 1 Receptor inhibitors faced challenges in selectivity, often concurrently targeting related kinases like v-kit Hardy-Zuckerman 4 feline sarcoma viral oncogene homolog or Platelet-Derived Growth Factor Receptor, leading to off-target effects:
Scaffold Evolution: c-Fms-IN-13 (chemical name: 5-cyano-N-[2,4-di(piperidin-1-yl)phenyl]furan-2-carboxamide) belongs to a class of diarylamine-based small molecules optimized for Colony-Stimulating Factor 1 Receptor affinity. Its design incorporated structure-activity relationship insights from predecessors like GW2580. Critical modifications included a furan-2-carboxamide moiety and piperidine substitutions enhancing kinase domain binding [5] [6]. X-ray crystallography of analogous inhibitors (e.g., PLX647) revealed interactions with the Colony-Stimulating Factor 1 Receptor autoinhibitory juxtamembrane domain, stabilizing the kinase in an inactive conformation [4].
Biochemical Characterization: c-Fms-IN-13 exhibits potent inhibition of human Colony-Stimulating Factor 1 Receptor with a half-maximal inhibitory concentration of 17 nanomolar. Cellular assays using baculovirus-expressed Colony-Stimulating Factor 1 Receptor confirmed this activity, with an identical half-maximal inhibitory concentration of 0.017 micromolar [1] [6]. Selectivity profiling indicated minimal activity against unrelated kinases (e.g., Fibroblast Growth Factor Receptor 1 or Epidermal Growth Factor Receptor), attributable to its unique binding mode within the Colony-Stimulating Factor 1 Receptor adenosine triphosphate pocket [4] [6].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3